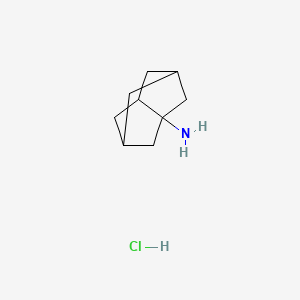

Octahydro-2,5-methanopentalen-3a-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

tricyclo[3.3.1.03,7]nonan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c10-9-4-6-1-7(5-9)3-8(9)2-6;/h6-8H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEGOYFGBDTDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC3(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509991 | |

| Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86128-83-8 | |

| Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Noradamantanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Octahydro-2,5-methanopentalen-3a-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for octahydro-2,5-methanopentalen-3a-amine hydrochloride, a tricyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic protocols in published literature, this guide outlines a robust and well-precedented strategy commencing from the commercially available hexahydro-2,5-methanopentalene-3a-carboxylic acid. The core of this synthesis is the Curtius rearrangement, a versatile and reliable method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. This document details the mechanistic underpinnings, step-by-step experimental procedures, and critical process parameters for each stage of the synthesis, from the activation of the carboxylic acid to the final salt formation. The information presented herein is intended to provide a solid foundation for researchers to successfully synthesize the target compound.

Introduction and Strategic Rationale

Octahydro-2,5-methanopentalen-3a-amine and its hydrochloride salt are rigid, bridged tricyclic amines. The unique three-dimensional architecture of such molecules can be of significant interest in the design of novel therapeutic agents, as the constrained conformation can lead to enhanced selectivity and potency for biological targets. The synthesis of such complex amines often requires multi-step sequences.

Given the commercial availability of hexahydro-2,5-methanopentalene-3a-carboxylic acid, a synthetic strategy that leverages this starting material is both logical and efficient. The Curtius rearrangement stands out as a particularly suitable method for the conversion of this carboxylic acid to the desired amine.[1][2][3] This reaction proceeds through an acyl azide and an isocyanate intermediate and is known for its tolerance of a wide range of functional groups and its ability to be carried out under relatively mild conditions.[1][2][3] The overall synthetic pathway is depicted below.

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octahydro-2,5-methanopentalen-3a-amine Hydrochloride: A Bridged Alicyclic Amine for Advanced Drug Discovery

This technical guide provides a comprehensive overview of octahydro-2,5-methanopentalen-3a-amine hydrochloride (CAS Number: 86128-83-8), a unique bridged alicyclic amine with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, potential applications, and the scientific rationale behind its utilization in modern therapeutic design.

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the exploration of novel chemical matter with three-dimensional (3D) topologies is paramount for accessing challenging biological targets and overcoming limitations of traditional "flat" aromatic compounds. Bridged bicyclic systems, such as the octahydro-2,5-methanopentalen scaffold, offer a rigid and well-defined conformational framework. This rigidity can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the incorporation of such alicyclic moieties often improves key pharmacokinetic properties, including lipophilicity and metabolic stability, which are critical for the development of effective therapeutics.[1][2][3]

Octahydro-2,5-methanopentalen-3a-amine hydrochloride, belonging to this class of structurally complex amines, presents a compelling building block for the synthesis of novel drug candidates. Its adamantane-like cage structure is of particular interest, as adamantane derivatives have a proven track record in clinical applications, ranging from antiviral to central nervous system (CNS) therapies.[4][5][6] This guide will delve into the technical details of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The hydrochloride salt form of octahydro-2,5-methanopentalen-3a-amine enhances its solubility in aqueous media, a desirable characteristic for formulation and biological testing.

| Property | Value | Source |

| CAS Number | 86128-83-8 | [7] |

| Molecular Formula | C₉H₁₆ClN | N/A |

| Molecular Weight | 173.68 g/mol | [7] |

| Appearance | Solid (predicted) | N/A |

| Storage | Store at room temperature | [7] |

Synthesis of Octahydro-2,5-methanopentalen-3a-amine Hydrochloride

While specific, detailed synthetic procedures for octahydro-2,5-methanopentalen-3a-amine hydrochloride are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and the availability of starting materials. A likely precursor is tricyclo[5.2.1.0²˒⁶]decan-8-one (CAS: 13380-94-4), which is commercially available.[8][9]

The conversion of this ketone to the target primary amine can be effectively achieved via a one-pot reductive amination reaction.[10] This method is widely used in medicinal chemistry for its efficiency and operational simplicity.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for octahydro-2,5-methanopentalen-3a-amine hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Reductive Amination

-

To a solution of tricyclo[5.2.1.0²˒⁶]decan-8-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base) and a Lewis acid catalyst (e.g., titanium(IV) isopropoxide) to facilitate imine formation.

-

Stir the reaction mixture at room temperature for a designated period (typically 1-4 hours) to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. Alternatively, the imine can be reduced via catalytic hydrogenation (H₂, Pd/C).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of octahydro-2,5-methanopentalen-3a-amine.

Step 2: Salt Formation

-

Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield octahydro-2,5-methanopentalen-3a-amine hydrochloride.

Potential Applications in Drug Development

The rigid, lipophilic nature of the octahydro-2,5-methanopentalen scaffold makes it an attractive moiety for targeting proteins where hydrophobic interactions are key drivers of binding.[4][6] The primary amine handle provides a versatile point for further chemical modification, allowing for the construction of diverse compound libraries for screening against various biological targets.

Central Nervous System (CNS) Disorders

Adamantane derivatives, such as memantine, are well-established therapeutics for neurological disorders like Alzheimer's disease.[5] The mechanism often involves the modulation of ion channels, such as the NMDA receptor. The structural similarity of octahydro-2,5-methanopentalen-3a-amine to adamantanamine suggests its potential as a scaffold for developing novel CNS-active agents. The increased lipophilicity imparted by the cage structure can enhance blood-brain barrier permeability, a critical factor for CNS drug efficacy.[11]

Antiviral Therapeutics

Amantadine and rimantadine are classic examples of adamantane-based antiviral drugs that target the M2 proton channel of the influenza A virus.[5] The caged hydrocarbon structure is crucial for blocking the channel. By analogy, derivatives of octahydro-2,5-methanopentalen-3a-amine could be explored as novel antiviral agents against a range of viruses where similar hydrophobic pockets can be targeted.

Metabolic Diseases

The incorporation of rigid alicyclic scaffolds has been a successful strategy in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as saxagliptin and vildagliptin, for the treatment of type 2 diabetes.[5][6] These scaffolds help to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site. The octahydro-2,5-methanopentalen-3a-amine core could serve as a novel scaffold for the design of new enzyme inhibitors.

Caption: Logical relationships of the scaffold's properties to potential therapeutic applications.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the rigid cage structure. The protons on the carbon adjacent to the amine nitrogen would be deshielded and appear further downfield.[12]

-

¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the unique carbon atoms in the symmetric scaffold. The carbon atom attached to the nitrogen will be shifted downfield.

Mass Spectrometry (MS)

-

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be observed at m/z corresponding to the free base.

Infrared (IR) Spectroscopy

-

The IR spectrum would show characteristic N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹). C-H stretching vibrations of the aliphatic cage will be observed below 3000 cm⁻¹.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling octahydro-2,5-methanopentalen-3a-amine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Octahydro-2,5-methanopentalen-3a-amine hydrochloride is a promising and versatile building block for the development of novel therapeutics. Its rigid, three-dimensional structure offers the potential for enhanced target affinity and improved pharmacokinetic properties. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists working at the forefront of drug discovery. The exploration of this and similar bridged alicyclic scaffolds is a key strategy in expanding the chemical space for the identification of next-generation medicines.

References

-

Adamantane derivatives: Pharmacological and toxicological properties (Review). (2025). ResearchGate. Retrieved from [Link]

-

Adamantane - A Lead Structure for Drugs in Clinical Practice. (n.d.). PubMed. Retrieved from [Link]

-

Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. (2025). RSC Publishing. Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved from [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved from [Link]

-

Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. (2025). PubMed. Retrieved from [Link]

-

General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]

-

Octahydro-2,5-epiminopentalene. (n.d.). PubChem. Retrieved from [Link]

-

Octahydro-2,5-methanopentalen-3a-amine (C9H15N). (n.d.). PubChemLite. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

TRICYCLO[5.2.1.0(2,6)]DECAN-8-OL. (n.d.). LookChem. Retrieved from [Link]

- Production of 3(4),8(9)-dihydroxymethyl-tricyclo(5.2.1.02.6)decane involves hydroformylating dicyclopentadiene followed by hydrogenation. (n.d.). Google Patents.

-

tricyclodecane-8-one, 13380-94-4. (n.d.). The Good Scents Company. Retrieved from [Link]

-

From Nature to Synthesis and Vice Versa: Costic Acid Analogs with Acaricidal Activity Against the Bee Parasite Varroa destructor. (n.d.). MDPI. Retrieved from [Link]

-

Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. (n.d.). ResearchGate. Retrieved from [Link]

-

Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. (2024). Encyclopedia.pub. Retrieved from [Link]

-

Carbon-13 and proton NMR studies of the interaction of tricyclic antidepressant drugs with dodecyldimethylammonium chloride micelles. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]

-

Octahydro-2,5-methanopentalene-3a-carboxylic acid. (n.d.). 陕西莱特光电材料股份有限公司. Retrieved from [Link]

Sources

- 1. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. cas 86128-83-8|| where to buy Octahydro-2,5-methanopentalen-3a-amine hydrochloride [german.chemenu.com]

- 8. calpaclab.com [calpaclab.com]

- 9. tricyclodecane-8-one, 13380-94-4 [thegoodscentscompany.com]

- 10. Tricyclo[5.2.1.0,2,6]decan-8-amine|CAS 669-51-2 [benchchem.com]

- 11. connectsci.au [connectsci.au]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of Octahydro-2,5-methanopentalen-3a-amine: Strategic Selection of Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Complex Bridged Amine

The synthesis of octahydro-2,5-methanopentalen-3a-amine, a saturated polycyclic amine with a rigid tricyclic core, presents a formidable challenge in synthetic organic chemistry. Its unique three-dimensional structure and the stereochemical intricacies of its fused ring system demand a carefully considered synthetic strategy, beginning with the judicious selection of starting materials. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of the primary synthetic pathways and the critical role of starting material selection in achieving an efficient and successful synthesis. We will delve into the retrosynthetic logic, explore various foundational precursors, and provide detailed insights into the key transformations that unlock this complex molecular architecture.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of octahydro-2,5-methanopentalen-3a-amine reveals several strategic disconnections. The primary amine functionality at the 3a-position is a key feature to address. This group can be retrosynthetically disconnected to a carboxylic acid, an amide, or a ketone precursor, suggesting the use of classic transformations such as the Curtius, Schmidt, or Hofmann rearrangements, or reductive amination.

This analysis highlights two principal synthetic strategies, each originating from different classes of starting materials:

-

Strategy A: Construction of the tricyclic carboxylic acid precursor, hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid, followed by its conversion to the amine.

-

Strategy B: Synthesis of a tricyclic ketone, such as tricyclo[5.2.1.0^2,6]decan-8-one, and subsequent introduction of the amine functionality via reductive amination.

Key Starting Materials and Their Synthetic Utility

The choice of starting material is paramount and dictates the overall efficiency and convergency of the synthesis. Several commercially available compounds serve as excellent entry points to the octahydro-2,5-methanopentalene core.

| Starting Material | Commercial Availability & Indicative Pricing | Key Advantages | Key Disadvantages |

| Dicyclopentadiene (DCPD) | Widely available, low cost (~$1-2/kg)[1][2][3][4] | Inexpensive, readily provides the tricyclo[5.2.1.02,6]decane skeleton, versatile for various transformations.[5] | Requires "cracking" to the monomer (cyclopentadiene) for many reactions, which adds a procedural step.[6] |

| Cyclopentanone | Widely available, moderate cost (~$3-5/kg)[7][8][9][10] | A versatile building block for constructing the bicyclo[3.3.0]octane core via annulation strategies.[11] | Requires multiple steps to build the tricyclic framework. |

| cis-Bicyclo[3.3.0]octane-3,7-dione | Available from specialty suppliers, higher cost. | Provides a pre-formed bicyclo[3.3.0]octane core, simplifying the synthesis.[11] | Higher cost and more limited availability compared to bulk starting materials. |

Synthetic Strategies and Experimental Protocols

Strategy A: From Dicyclopentadiene via a Carboxylic Acid Intermediate

This is arguably one of the most direct and cost-effective routes, leveraging the abundance of dicyclopentadiene. The synthesis of the key intermediate, hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid, can be achieved from endo-dicyclopentadiene.

Protocol 3: Synthesis of Tricyclo[5.2.1.02,6]decan-8-one

This ketone is readily prepared from dicyclopentadiene through hydration and subsequent oxidation.

-

Step 1: Hydration of Dicyclopentadiene: Dicyclopentadiene is treated with aqueous acid (e.g., sulfuric acid) to effect hydration of one of the double bonds, yielding tricyclo[5.2.1.02,6]decan-8-ol.

-

Step 2: Oxidation to the Ketone: The resulting alcohol is then oxidized to the corresponding ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Protocol 4: Reductive Amination of Tricyclo[5.2.1.02,6]decan-8-one

Reductive amination provides a direct route from a ketone to an amine. [12]

-

Leuckart Reaction: This classic method involves heating the ketone with ammonium formate or formamide. [13]The reaction proceeds via an intermediate imine, which is then reduced in situ.

-

Using a Reducing Agent: A more modern and often higher-yielding approach involves reacting the ketone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

Alternative and Emerging Strategies

The Pauson-Khand Reaction

The intramolecular Pauson-Khand reaction of an appropriately substituted enyne can provide a powerful route to the bicyclo[3.3.0]octane core. [14]This cobalt-mediated [2+2+1] cycloaddition can be used to construct the fused five-membered rings in a single step with high stereocontrol.

Weiss-Cook Condensation

The Weiss-Cook condensation is a classic reaction for the synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione skeleton from a 1,2-dicarbonyl compound and two equivalents of a 3-oxoglutarate ester. [11][15]This dione can then be further elaborated to the target amine.

Conclusion and Future Outlook

The synthesis of octahydro-2,5-methanopentalen-3a-amine is a challenging yet achievable goal for the synthetic chemist. The choice of starting material is a critical decision that will significantly impact the overall synthetic route. For large-scale synthesis, routes commencing from inexpensive and readily available feedstocks like dicyclopentadiene are highly desirable. For more rapid, lab-scale synthesis, the use of more advanced, pre-functionalized intermediates may be advantageous, despite their higher cost.

Future research in this area will likely focus on the development of more convergent and stereoselective methods for the construction of the tricyclic core. The application of modern catalytic methods, such as C-H activation and asymmetric catalysis, holds the promise of even more efficient and elegant syntheses of this complex and intriguing molecule.

References

- Becker, D., & Flynn, D. L. (1993). Synthesis of N-BOC-3-azabicyclo[3.3.

- Camps, P., Fernández, J. A., & Vázquez, S. (2010). Synthesis of 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors of polyquinanes. Arkivoc, 2010(4), 74-89.

-

ChemAnalyst. (n.d.). Cyclopentanone Prices, Trends, Chart, News, Index and Demand. Retrieved from [Link]

-

Tradeindia. (n.d.). Cyclopentanone Manufacturers, Suppliers, Dealers & Prices. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Dicyclopentadiene. In Wikipedia. [Link]

- Kaniskan, H. Ü., & Dogan, Ö. (2003). Synthesis of 3-Azabicyclo[3.3.0]octane Framework and a Novel Tricyclicaminoether.

-

IndiaMART. (n.d.). Dicyclopentadiene, Packaging Type: Drum at ₹ 190/kg in Mumbai. Retrieved from [Link]

- S. H. Bergens, J. Whelan, B. Bosnich Inorg. Synth. (1997), 31, 131–138.

- Nelson, G. L., & Kuo, C. L. (1975). An improved procedure for the preparation of exo-dicyclopentadiene. Synthesis, 1975(2), 105-106.

- Unusual Weiss–Cook condensation of dimethyl 2,3-dioxobutanedioate and dimethyl 3-oxoglutar

-

IndiaMART. (n.d.). Cyclopentanone, CAS No 120-92-3 manufacturers and suppliers in India. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Curtius rearrangement. In Wikipedia. [Link]

- Moffett, R. B. (1952). Cyclopentadiene and 3-chlorocyclopentene. Organic Syntheses, 32, 41.

- Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. Journal of the Brazilian Chemical Society, 12(4), 469-474.

- Schleyer, P. von R., Donaldson, M. M., Nicholas, R. D., & Cupas, C. (1963). Adamantane. Organic Syntheses, 42, 8.

-

Wikipedia. (2023, November 15). Leuckart reaction. In Wikipedia. [Link]

- US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tricyclo[5.2.1.0,2,6]decan-8-amine|CAS 669-51-2 [benchchem.com]

- 3. CN1907927A - Method of preparing exo-dicyclopentadiene from endo-dicyclopentadiene or cyclopentadiene - Google Patents [patents.google.com]

- 4. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. TRICYCLO[5.2.1.0(2,6)]DECAN-8-OL|lookchem [lookchem.com]

- 11. US4602107A - Process for producing trycyclo[5.2.1.02,6 ]decane-2-carboxylic acid - Google Patents [patents.google.com]

- 12. synarchive.com [synarchive.com]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Purification of Octahydro-2,5-methanopentalen-3a-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity for a Bridged Bicyclic Amine

Octahydro-2,5-methanopentalen-3a-amine hydrochloride, with its rigid tricyclic structure, presents unique challenges and opportunities in synthetic chemistry. As a primary amine, its hydrochloride salt form is often preferred for its stability and handling characteristics. However, residual impurities from the synthesis, such as starting materials, by-products, or inorganic salts, can significantly impact downstream reactions and the pharmacological profile of resulting drug candidates. Therefore, a robust purification strategy is not merely a procedural step but a critical determinant of research and development success.

The primary objectives for the purification of this compound are:

-

Removal of unreacted starting materials and reagents.

-

Elimination of isomeric and other organic by-products.

-

Exclusion of inorganic salts and residual solvents.

-

Achievement of a purity level suitable for subsequent synthetic transformations and biological screening (typically >98%).

Foundational Purification Strategies for Amine Hydrochlorides

The purification of amine hydrochlorides leverages the physicochemical properties of the salt, primarily its polarity and solubility. The general approaches can be broadly categorized into recrystallization, acid-base manipulation, and chromatography.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] For octahydro-2,5-methanopentalen-3a-amine hydrochloride, the selection of an appropriate solvent is the most critical step.

Solvent Selection Rationale:

An ideal recrystallization solvent should exhibit the following characteristics:

-

High solubility for the compound at elevated temperatures.

-

Low solubility for the compound at low temperatures. This ensures maximum recovery of the purified product upon cooling.

-

Favorable solubility profile for impurities. Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

-

A boiling point that is not excessively high to facilitate easy removal from the purified crystals.

-

Inertness: The solvent should not react with the amine hydrochloride.

For amine hydrochlorides, polar protic solvents or mixtures thereof are often effective.

Table 1: Commonly Employed Solvents for Amine Hydrochloride Recrystallization

| Solvent/Solvent System | Rationale | Potential Issues |

| Isopropanol (IPA) | Good balance of polarity to dissolve the salt when hot, with reduced solubility upon cooling. | May require a co-solvent to induce crystallization. |

| Ethanol/Water | The addition of water increases polarity to dissolve the salt, while ethanol modulates solubility for crystallization. | Finding the optimal ratio can be empirical. |

| Methanol/Diethyl Ether | Methanol acts as the primary solvent, and the less polar diethyl ether is added as an anti-solvent to induce precipitation. | Diethyl ether is highly flammable and volatile. |

| Acetonitrile | Can be an effective solvent for moderately polar compounds. | May not be a universal solvent for all amine hydrochlorides. |

Experimental Workflow for Recrystallization:

Caption: A generalized workflow for the recrystallization of octahydro-2,5-methanopentalen-3a-amine hydrochloride.

This technique involves the conversion of the amine hydrochloride back to its free amine form, allowing for extraction into an organic solvent, followed by regeneration of the hydrochloride salt. This is particularly effective for removing non-basic organic impurities and water-soluble inorganic salts.

The Underlying Principle:

-

Basification: The aqueous solution of the crude amine hydrochloride is treated with a base (e.g., NaOH, K₂CO₃) to deprotonate the ammonium salt, yielding the free amine.

-

Extraction: The less polar free amine is then extracted into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

-

Washing: The organic layer is washed with brine to remove residual water and water-soluble impurities.

-

Drying and Salt Formation: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and then treated with a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure amine hydrochloride.

Caption: The logical flow of an acid-base extraction for amine hydrochloride purification.

When impurities have similar solubility profiles to the desired product, chromatography becomes the method of choice. For a polar salt like an amine hydrochloride, specialized chromatographic techniques are required.

-

Ion-Exchange Chromatography: This method separates molecules based on their net charge. The amine hydrochloride can be loaded onto a cation-exchange resin. Impurities with different charge characteristics will elute under different conditions (e.g., changes in pH or ionic strength of the eluent).

-

Reversed-Phase Chromatography (RPC): While less common for highly polar salts, RPC can be employed with appropriate mobile phase modifiers. Using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can help to maintain the protonated state of the amine and improve peak shape.

-

Normal-Phase Chromatography on Amine-Functionalized Silica: For the free amine, normal-phase chromatography on standard silica can be problematic due to strong interactions between the basic amine and acidic silanol groups.[3] Using an amine-functionalized stationary phase can mitigate these interactions, allowing for effective purification of the free base before converting it back to the hydrochloride salt.[3]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

-

Dissolution: In an Erlenmeyer flask, add the crude octahydro-2,5-methanopentalen-3a-amine hydrochloride. Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

Inducing Crystallization: While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly turbid.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

-

Complete Crystallization: Place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

-

Dissolution and Basification: Dissolve the crude amine hydrochloride in deionized water. Cool the solution in an ice bath and slowly add a 2M aqueous solution of sodium hydroxide with stirring until the pH of the solution is greater than 10.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with dichloromethane. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine, likely as an oil.

-

Salt Formation: Dissolve the free amine in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring. The pure amine hydrochloride will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Purity Assessment: Validating the Outcome

Rigorous analytical testing is essential to confirm the purity of the final product. A combination of methods should be employed to provide a comprehensive purity profile.[4]

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of organic impurities.[5][6] |

| Gas Chromatography (GC) | Suitable for the analysis of the free amine to detect volatile impurities.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and can reveal the presence of impurities with distinct NMR signals.[4] |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and can help in identifying impurities.[4][8] |

| Melting Point Analysis | A sharp melting point range close to the literature value is indicative of high purity. |

| Elemental Analysis (CHN Analysis) | Provides the elemental composition, which should match the theoretical values for the pure compound. |

Conclusion: A Pathway to High-Purity Octahydro-2,5-methanopentalen-3a-amine Hydrochloride

The purification of octahydro-2,5-methanopentalen-3a-amine hydrochloride is a critical step in its utilization as a valuable synthetic intermediate. The choice of purification strategy—be it the straightforwardness of recrystallization, the chemical selectivity of acid-base extraction, or the resolving power of chromatography—must be guided by the nature and extent of the impurities present. By understanding the underlying chemical principles and meticulously executing the appropriate protocols, researchers can consistently obtain this compound in high purity, thereby ensuring the integrity and success of their subsequent research and development endeavors.

References

-

Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial. [Link]

-

Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]

-

Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

- Method of analysis of amine by mass spectrometry.

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

- Recovery of amines from by-product chloride salts.

-

Is there an easy way to purify organic amines? Biotage. [Link]

-

Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

- Process for the purification of amines.

-

Recrystallization. Unknown Source. [Link]

-

Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

-

How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

-

Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [Link]

-

Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

-

Recrystallization. California State University, Sacramento. [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. biotage.com [biotage.com]

- 4. iransilicate.com [iransilicate.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. bre.com [bre.com]

- 8. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chiral Resolution of Octahydro-2,5-methanopentalen-3a-amine

Abstract

This technical guide provides a comprehensive framework for the chiral resolution of the racemic bridged bicyclic amine, octahydro-2,5-methanopentalen-3a-amine. As the demand for enantiomerically pure compounds in drug development and materials science continues to grow, robust and scalable methods for separating enantiomers are of paramount importance. This document details a classical diastereomeric salt crystallization method, a technique renowned for its scalability and cost-effectiveness. Furthermore, it outlines the analytical methodologies crucial for the accurate determination of enantiomeric excess. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Significance of Chirality in Bridged Bicyclic Amines

Octahydro-2,5-methanopentalen-3a-amine belongs to a class of compounds known as bridged bicyclic amines. The rigid, three-dimensional structure of these molecules imparts unique physicochemical properties, making them attractive scaffolds in medicinal chemistry and materials science.[1] The presence of a stereocenter at the 3a-position means this amine exists as a pair of enantiomers. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to isolate and study the individual enantiomers of novel chiral amines like octahydro-2,5-methanopentalen-3a-amine is a critical step in the drug discovery and development process.

While numerous methods exist for obtaining enantiomerically pure compounds, classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations.[2] This method leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

This guide will focus on the practical application of this technique to octahydro-2,5-methanopentalen-3a-amine, providing a detailed experimental protocol and the necessary analytical methods for validation.

The Core of the Resolution: Diastereomeric Salt Crystallization

The success of a diastereomeric salt resolution hinges on the selection of an appropriate chiral resolving agent and the optimization of crystallization conditions. For primary amines, chiral carboxylic acids are the resolving agents of choice. Among these, tartaric acid and its derivatives are frequently employed due to their ready availability, relatively low cost, and proven efficacy in resolving a wide range of amines.[2]

Causality Behind Experimental Choices

-

Choice of Resolving Agent: For the resolution of octahydro-2,5-methanopentalen-3a-amine, derivatives of tartaric acid such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) or O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) are proposed. These agents are often more effective than unsubstituted tartaric acid for resolving amines with bulky, non-polar substituents, as the aromatic groups can enhance the crystalline lattice interactions, leading to better discrimination between the diastereomeric salts.[4]

-

Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent system must be identified where the difference in solubility between the two diastereomeric salts is maximized. Alcohols, such as methanol or ethanol, are common starting points for the crystallization of amine salts.

-

Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric excess of the resolved amine. While a 1:1 molar ratio is a common starting point, it is often beneficial to use a sub-stoichiometric amount of the resolving agent to favor the crystallization of the less soluble diastereomeric salt in high purity.

Experimental Workflow: A Self-Validating System

The following protocol is a robust starting point for the chiral resolution of octahydro-2,5-methanopentalen-3a-amine. It is designed as a self-validating system, where the monitoring of enantiomeric excess at each stage ensures the integrity of the process.

Caption: Workflow for Chiral Resolution and Analysis.

Detailed Step-by-Step Protocol

-

Salt Formation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic octahydro-2,5-methanopentalen-3a-amine in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid) in the same solvent, gently heating if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Heat the resulting mixture until all solids dissolve. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The collected solid is the diastereomerically enriched salt.

-

Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a strong base, such as 2M sodium hydroxide, until the pH is greater than 10.

-

Extraction and Purification: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched octahydro-2,5-methanopentalen-3a-amine.

-

Analysis: Determine the enantiomeric excess of the resulting amine using the analytical methods described in the following section.

Analytical Validation: Ensuring Enantiomeric Purity

Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the resolution. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the method of choice for this analysis.[5]

Chiral Gas Chromatography (GC)

For volatile amines like octahydro-2,5-methanopentalen-3a-amine, chiral GC is a powerful analytical tool. The use of a chiral stationary phase, such as one based on cyclodextrin derivatives, allows for the separation of the enantiomers.

Table 1: Representative Chiral GC Method Parameters

| Parameter | Value |

| Column | β-cyclodextrin, 30 m x 0.25 mm ID |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID) |

| Oven Program | 150 °C for 10 min, then ramp at 5 °C/min to 200 °C |

| Carrier Gas | Helium |

| Column Pressure | 138 kPa |

Note: These parameters are based on a method for a structurally similar tricyclo[5.2.1.0(2,6)]decane derivative and should be optimized for octahydro-2,5-methanopentalen-3a-amine.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile alternative to GC, particularly for less volatile compounds or when derivatization is desired. Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of enantiomers.[7]

Caption: Analytical Workflow for Chiral HPLC.

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak series) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Column Temperature | Ambient |

Note: The mobile phase composition and choice of additive may require optimization to achieve baseline separation.

Conclusion

The chiral resolution of octahydro-2,5-methanopentalen-3a-amine is an essential step in unlocking its potential for applications in drug discovery and materials science. The diastereomeric salt crystallization method detailed in this guide provides a scalable and economically viable approach to obtaining enantiomerically enriched material. The success of this method is underpinned by a rational selection of the resolving agent and crystallization conditions, coupled with rigorous analytical validation by chiral chromatography. The protocols and insights provided herein are intended to serve as a strong foundation for researchers and scientists working to harness the potential of this and other novel chiral molecules.

References

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

PubMed. (n.d.). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Retrieved from [Link]

-

ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, March 10). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Retrieved from [Link]

-

PubMed. (n.d.). A new access route to functionalized cispentacins from norbornene β-amino acids. Retrieved from [Link]

- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

-

ResearchGate. (2025, December 19). Evaluation of lipases in the desymmetrization of meso-exo-3,5-dihydroxymethylenetricyclo[5.2.1.0(2,6)]decane and the synthesis of chiral derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074778A1 - An industrial process for resolution of chlocyphos.

-

ResearchGate. (n.d.). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[8][8][8]octan-3-amine by pre-column derivatization high performance liquid chromatography. Retrieved from [Link]

-

Bentham Science. (2023, December 8). Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers. Retrieved from [Link]

- Google Patents. (n.d.). EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks. Retrieved from [Link]

-

MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

-

LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

- Google Patents. (n.d.). US4602107A - Process for producing trycyclo[5.2.1.02,6 ]decane-2-carboxylic acid.

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

PubMed. (n.d.). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Retrieved from [Link]

-

Sci-Hub. (2006). Preparation of Functionalized Primary Chiral Amines and Amides via an Enantioselective Three‐Component Synthesis of Propargylamines. Retrieved from [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

- Google Patents. (n.d.). US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate.

-

National Institutes of Health. (2021, November 14). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Cheméo. (n.d.). Tricyclo[5.2.1.02,6deca-2,5-diene (CAS 6675-72-5) - Chemical & Physical Properties. Retrieved from [Link]-deca-2-5-diene.html)

Sources

- 1. enamine.net [enamine.net]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Octahydro-2,5-methanopentalen-3a-amine Hydrochloride as a Novel Chiral Organocatalyst

Disclaimer: Octahydro-2,5-methanopentalen-3a-amine hydrochloride is a structurally intriguing chiral amine. However, as of the date of this publication, its application as a chiral ligand or organocatalyst has not been reported in peer-reviewed literature. The following application note is a prospective guide based on established principles of asymmetric organocatalysis, drawing analogies from structurally similar rigid amine catalysts. The protocols herein are intended to serve as a validated starting point for researchers to explore the catalytic potential of this novel chiral amine.

Introduction: The Quest for Rigidity in Asymmetric Catalysis

In the field of asymmetric organocatalysis, the rational design of chiral catalysts is paramount for achieving high stereoselectivity. Chiral primary amines have emerged as a powerful class of organocatalysts, primarily through their ability to form transient chiral enamines with carbonyl compounds, which then engage in stereocontrolled bond-forming reactions.[1][2] The conformational rigidity of the catalyst's scaffold is a key determinant of its efficacy. A rigid framework reduces the number of possible transition states, leading to a more ordered and predictable stereochemical outcome.

Octahydro-2,5-methanopentalen-3a-amine, with its tricyclic cage-like structure, presents an exceptional platform for a chiral catalyst. The inherent rigidity of the tricyclo[3.3.1.03,7]nonane skeleton is hypothesized to offer a well-defined chiral pocket, potentially leading to excellent enantioselectivity in reactions such as asymmetric Michael additions. This document outlines the theoretical basis and provides a detailed, albeit prospective, protocol for its use.

Ligand Profile and Proposed Synthesis

The hydrochloride salt of octahydro-2,5-methanopentalen-3a-amine (herein referred to as OMPA-HCl ) is a crystalline solid, which is expected to be stable to air and moisture, facilitating ease of handling. The free amine can be readily generated in situ or by a simple acid-base extraction.

Structure:

Caption: Structure of Octahydro-2,5-methanopentalen-3a-amine.

Proposed Enantioselective Synthesis

Access to enantiomerically pure OMPA is crucial. A plausible retrosynthetic approach begins with the corresponding carboxylic acid, which could be resolved using a chiral auxiliary.

Caption: Proposed Catalytic Cycle for OMPA-catalyzed Michael Addition.

Causality of the Cycle:

-

Enamine Formation: The chiral primary amine (OMPA) condenses with the aldehyde to form a chiral enamine. This step raises the HOMO of the aldehyde, transforming it into a potent nucleophile.

-

Nucleophilic Attack: The enamine attacks the electron-deficient nitroalkene in a stereocontrolled manner. The rigid cage structure of OMPA is expected to effectively shield one face of the enamine, dictating the stereochemistry of the newly formed C-C bond.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral γ-nitro aldehyde product and regenerate the chiral amine catalyst, thus closing the catalytic loop.

Experimental Protocols

General Materials and Methods

All reactions should be carried out in oven-dried glassware under an inert atmosphere (N₂ or Ar) unless otherwise noted. Solvents should be purified by standard methods. Aldehydes should be freshly distilled. Commercially available nitroalkenes can be used as received. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Protocol: Catalyst Screening and Optimization

The following protocol is for a model reaction between propanal and β-nitrostyrene.

Caption: General Experimental Workflow for Reaction Optimization.

Step-by-Step Procedure:

-

To a 4 mL vial equipped with a magnetic stir bar, add OMPA-HCl (5.2 mg, 0.03 mmol, 10 mol%), the acidic additive (see Table 1), and the solvent (0.3 mL).

-

Cool the resulting mixture to the desired temperature (see Table 1).

-

Add β-nitrostyrene (45 mg, 0.3 mmol, 1.0 equiv).

-

Add propanal (44 µL, 0.6 mmol, 2.0 equiv) dropwise.

-

Stir the reaction mixture vigorously for the time indicated in Table 1.

-

Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (1 mL).

-

Extract the mixture with ethyl acetate (3 x 2 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., Hexanes/EtOAc gradient) to afford the desired product.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral stationary phase HPLC.

Data Presentation: Hypothetical Optimization Results

The choice of solvent and acidic additive is critical in primary amine catalysis. The additive protonates the nitro group of the Michael acceptor, enhancing its electrophilicity, and also facilitates the hydrolysis of the iminium ion.

Table 1: Hypothetical Optimization of the Michael Addition

| Entry | Additive (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |

| 1 | Benzoic Acid | Toluene | 25 | 48 | 65 | 85:15 | 88 |

| 2 | Acetic Acid | Toluene | 25 | 48 | 72 | 88:12 | 90 |

| 3 | TFA | Toluene | 25 | 36 | 91 | 92:8 | 95 |

| 4 | TFA | CH₂Cl₂ | 25 | 36 | 85 | 90:10 | 92 |

| 5 | TFA | THF | 25 | 48 | 55 | 80:20 | 85 |

| 6 | TFA | Toluene | 0 | 48 | 93 | 95:5 | 97 |

| 7 | TFA | Toluene | 40 | 24 | 88 | 89:11 | 91 |

| 8 | None | Toluene | 25 | 72 | <10 | - | - |

| 9 | TFA (5 mol%) | Toluene | 25 | 48 | 78 | 91:9 | 94 |

| 10 | TFA (20 mol%) | Toluene | 25 | 36 | 90 | 92:8 | 95 |

This data is illustrative and intended to guide the experimental design.

Analysis of Hypothetical Results:

-

Role of the Additive: The data clearly shows the necessity of an acidic co-catalyst (Entry 8 vs. others). Trifluoroacetic acid (TFA) appears to be the most effective, likely due to its pKa, which is optimal for activating the nitroalkene without fully protonating the enamine intermediate.

-

Solvent Effects: Non-polar aprotic solvents like Toluene seem to be superior (Entry 3 vs. 4, 5), suggesting that they may favor the key hydrogen-bonding interactions in the transition state.

-

Temperature: Lowering the temperature to 0 °C (Entry 6) could further enhance both diastereoselectivity and enantioselectivity, a common observation in asymmetric catalysis, as it allows for greater differentiation between the diastereomeric transition states.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a control experiment without the additive (Table 1, Entry 8) is critical to establish the catalyst's dependence on the co-catalyst. Furthermore, running the reaction with racemic OMPA-HCl should yield a racemic product, confirming that the chirality of the amine is solely responsible for the enantioselectivity. A systematic screening of parameters as outlined in Table 1 provides a logical and robust method for identifying optimal reaction conditions.

Conclusion for Researchers and Drug Development Professionals

While the catalytic activity of octahydro-2,5-methanopentalen-3a-amine hydrochloride remains to be experimentally verified, its rigid tricyclic structure makes it a highly promising candidate for asymmetric organocatalysis. The protocols and insights provided in this application note offer a comprehensive and scientifically grounded starting point for its evaluation. The successful application of this novel, readily accessible chiral amine could provide a valuable new tool for the synthesis of complex chiral molecules, with significant implications for the fields of medicinal chemistry and drug development. We strongly encourage the research community to explore the potential of this intriguing molecular scaffold.

References

-

List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

-

Tsogoeva, S. B. (2010). Recent advances in asymmetric organocatalytic domino reactions. European Journal of Organic Chemistry, 2010(10), 1801-1826. [Link]

-

Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 47(48), 9184-9215. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Caged Amines in Medicinal Chemistry

Abstract: The precise control over the delivery and activation of therapeutic agents is a cornerstone of modern medicinal chemistry. Caged compounds, particularly caged amines, represent a sophisticated strategy to achieve spatiotemporal control over bioactive molecules. By masking a critical amine functionality with a photoremovable protecting group (PPG), the biological activity of a drug is silenced until its release is triggered by a pulse of light. This technology offers unparalleled precision, allowing researchers to study dynamic biological processes and develop next-generation therapeutics with enhanced efficacy and reduced side effects. This guide provides an in-depth exploration of the chemistry, synthesis, and application of caged amines, complete with field-proven insights and detailed experimental protocols for the research scientist.

The Principle of Caging: Achieving Control Through Light

Photoactivatable pharmacological agents, or "caged" drugs, are molecules where a key functional group is chemically modified with a photolabile group, rendering the parent molecule biologically inert.[1][2] The amine group is a frequent target for caging due to its prevalence in pharmaceuticals and its critical role in receptor binding and biological activity. The core principle involves attaching a PPG to the amine, which can be cleaved upon irradiation with light of a specific wavelength.[3] This "uncaging" event restores the amine's native structure and function, releasing the active molecule with high spatial and temporal precision.[1][4]

This optical control is a powerful tool, enabling researchers to:

-

Activate drugs at specific locations , minimizing off-target effects.

-

Control the timing and dosage of drug release with bursts of light.

-

Study complex biological signaling pathways by releasing neurotransmitters or inhibitors on demand.[5]

Mechanism of Action: The Uncaging Process

The uncaging process is a light-induced chemical reaction. Upon absorbing a photon, the PPG enters an excited state, initiating an intramolecular rearrangement that leads to the cleavage of the bond connecting it to the amine. The efficiency of this process is a critical parameter, quantified by the photochemical quantum yield (Φu), which represents the fraction of absorbed photons that result in a successful uncaging event.[1][6]

Caption: General workflow of the photo-uncaging process.

Designing the Cage: Key Photochemical Considerations

The choice of a PPG is dictated by the specific application and the biological system under investigation. An ideal caging group should exhibit several key properties:

-

High Photochemical Quantum Yield (Φu): Ensures efficient release of the active molecule with minimal light exposure, reducing potential phototoxicity.[1][7]

-

Wavelength Specificity: The activation wavelength should be in a range that is not harmful to biological tissues and allows for sufficient tissue penetration, with a trend towards longer wavelengths (blue, green, or even red light).[8]

-

Two-Photon Excitation (2PE): For applications requiring high spatial resolution, particularly in neuroscience, cages with a high two-photon absorption cross-section are desirable.[4][9] 2PE uses lower-energy infrared light, which penetrates deeper into tissue and confines the uncaging event to a precise focal volume.[10][11]

-

Chemical Stability: The caged compound must be stable under physiological conditions (pH, temperature) to prevent premature, non-photolytic release of the drug.[12]

-

Inert Byproducts: The PPG and any other molecules released during photolysis should be non-toxic and biologically inert.[1][6] Early coumarin-based cages, for instance, were found to release toxic formaldehyde, prompting the development of improved cage structures to eliminate this issue.[1][6]

Common Photoremovable Protecting Groups for Amines

A variety of chemical scaffolds have been developed as PPGs for amines. The table below summarizes some of the most common classes.

| Caging Group Class | Common Examples | Typical λmax (nm) | Quantum Yield (Φu) | Key Features & Considerations |

| o-Nitrobenzyl | NPE, MNI, CNB | 340 - 365 | 0.01 - 0.1 | The classical PPG; widely used in neuroscience. Low quantum yield.[5][12] |

| Coumarin | Bhc, DEAC, ABC | 350 - 450 | 0.002 - 0.2+ | High extinction coefficients; some derivatives are two-photon active. Optimized versions ("ABC" cage) show greatly increased quantum yield (>20%) and eliminate toxic byproducts.[1][6] |

| BODIPY | BODIPY-caged agonists | 500 - 560 | 0.01 - 1.5% | Absorb in the visible spectrum (green light), reducing phototoxicity. Quantum yields can be enhanced through structural modification.[7][13] |

| Quinoline | Quinolyl-based PPGs | 310 - 370 | Varies | Offer good structure-property tunability and have been studied for two-photon applications.[14] |

Synthesis and Characterization of Caged Amines

The synthesis of a caged amine typically involves the covalent attachment of a PPG precursor to the amine functionality of the target molecule.[12] This often requires a multi-step synthesis to first prepare a reactive form of the caging group.

Caption: A generalized workflow for the synthesis of caged amines.

Protocol 1: General Synthesis of a BODIPY-Caged Amine

This protocol is adapted from the synthesis of BODIPY-caged agonists and serves as a representative example.[13] It involves activating a hydroxyl group on the BODIPY core with a chloroformate, creating a reactive intermediate that can then be coupled with the amine-containing drug.

Materials:

-

BODIPY-alcohol precursor (scaffold with a hydroxyl group)

-

4-nitrophenyl chloroformate

-

Pyridine or another suitable base

-

Amine-containing drug of interest

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

Activation of the BODIPY Scaffold: a. Dissolve the BODIPY-alcohol precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add 4-nitrophenyl chloroformate and pyridine to the solution. c. Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction and purify the resulting BODIPY-carbonate intermediate using column chromatography to yield the key reactive intermediate.[13]

-

Coupling with the Amine: a. Dissolve the purified BODIPY-carbonate intermediate in anhydrous DMF. b. Add the amine-containing drug to the solution. A slight excess of the amine may be used to drive the reaction to completion. c. Stir the reaction at room temperature, again monitoring by TLC. d. Once the starting material is consumed, dilute the reaction mixture and purify the final BODIPY-caged amine product, typically using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Medicinal Chemistry

The ability to control the activity of amine-containing molecules has led to significant advancements in several fields.

A. Neuroscience: Mapping the Brain with Light

Caged neurotransmitters, such as glutamate and GABA, are indispensable tools in neuroscience.[4][5] By releasing these signaling molecules from a cage with a focused laser beam, neuroscientists can mimic synaptic transmission at a single dendritic spine.[9][10] This allows for the high-resolution mapping of neural circuits and the investigation of synaptic plasticity, the cellular basis of learning and memory.[15][16]

Caption: Workflow for a two-photon glutamate uncaging experiment.

B. Oncology: Targeted Activation of Anticancer Drugs

Many potent anticancer drugs are limited by severe systemic toxicity. Caging these drugs renders them inactive until they reach the tumor site, where they can be activated by an external light source.[17][18] This strategy can significantly improve the therapeutic index. For enhanced delivery, these caged drugs can be conjugated to nanoparticles, which preferentially accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect.[17]

C. Antimicrobials & Enzyme Control

The caging strategy extends beyond traditional drugs. Researchers have developed photoresponsive antimicrobial polymers that become active against bacteria only after UV irradiation.[19] In a related concept, enzyme-activated "amine uncaging" has been used to design antimicrobial prodrugs that are specifically activated by enzymes produced by multidrug-resistant bacteria.[20][21] Furthermore, caging can be applied to peptides or small molecule inhibitors to optically control enzyme activity and regulate cellular signaling pathways.[12][22]

Experimental Protocols: From Characterization to Bioassay

Rigorous characterization and carefully controlled experiments are essential for the successful application of caged amines.

Protocol 2: Photochemical Characterization and In Vitro Uncaging

This protocol outlines the steps to measure the key photochemical properties of a newly synthesized caged amine and to perform a controlled photo-release experiment in a cell-based assay.

Part 1: Photochemical Characterization

-

UV-Visible Spectroscopy: a. Prepare a solution of the caged amine in a suitable buffer (e.g., PBS, pH 7.4). b. Record the absorbance spectrum using a spectrophotometer to determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).

-

Quantum Yield (Φu) Determination: a. The quantum yield is typically determined relative to a known chemical actinometer. b. Prepare solutions of the caged compound and the actinometer with similar optical densities at the chosen irradiation wavelength. c. Irradiate both solutions under identical conditions (light source, wavelength, power, time). d. Monitor the photoreaction (disappearance of starting material or appearance of product) using HPLC or UV-Vis spectroscopy. e. Calculate Φu by comparing the rate of photoreaction of the caged compound to that of the actinometer.[1][23]

Part 2: In Vitro Photo-release and Bioactivity Assay

-

Cell Culture: a. Plate cells in a suitable format (e.g., 96-well plate) and culture under standard conditions until they are ready for the experiment.

-

Incubation with Caged Compound: a. Treat the cells with the caged amine at the desired concentration. b. Include necessary controls:

- No Compound Control: Cells treated with vehicle only.

- Uncaged Drug Control: Cells treated with the active, non-caged drug to establish a positive response.

- Caged Drug (No Light) Control: Cells treated with the caged amine but kept in the dark to assess any background activity or instability.

-

Photolysis (Uncaging): a. Irradiate the designated wells with a suitable light source (e.g., LED array, filtered lamp, or laser) at the predetermined λmax. b. The duration and intensity of irradiation should be optimized to achieve significant uncaging without causing cellular damage. A "light-only" control (cells irradiated without any compound) is crucial to test for phototoxicity from the light source itself.

-

Assessing Biological Response: a. After irradiation and a suitable incubation period, assess the biological outcome using a relevant assay (e.g., cell viability assay for a cytotoxic drug, calcium imaging for a neurotransmitter, or an enzyme activity assay for an inhibitor).

-

Data Analysis: a. Compare the biological response in the irradiated wells to all control groups. A successful experiment will show a significant biological effect only in the cells treated with the caged compound and exposed to light, with minimal effect in the "caged drug (no light)" and "light only" controls.

Conclusion and Future Outlook

Caged amines provide an elegant and powerful method for exerting precise spatiotemporal control over biological systems. The continuous development of new PPGs with improved photochemical properties, such as higher quantum yields and red-shifted absorption spectra, is pushing the boundaries of this technology.[1][8][24] These advancements will enable deeper tissue penetration for in vivo applications and allow for more complex, multi-chromatic experiments where different bioactive molecules can be released independently using different colors of light.[5] As the synergy between synthetic chemistry and biology grows, caged amines are poised to become even more integral to the discovery and development of precisely targeted therapeutics.

References

-

Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC. (n.d.). PubMed Central. [Link]

-

Caged compounds: photorelease technology for control of cellular chemistry and physiology. (n.d.). Nature. [Link]

-

Natalie Cotterell, Development Editor – Journal of Materials Chemistry Blog. (2025, November 5). [Link]

-

Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors - PMC. (2024, April 21). PubMed Central. [Link]

-

Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines | Journal of the American Chemical Society. (2024, July 18). ACS Publications. [Link]

-

Photoregulated Release of Caged Anticancer Drugs from Gold Nanoparticles - PMC. (n.d.). National Institutes of Health. [Link]

-

22.3 Synthesis of Amines | Organic Chemistry. (2021, April 29). YouTube. [Link]

-

The Journal of Organic Chemistry - ACS Publications. (n.d.). American Chemical Society. [Link]

-

Caged compounds for multichromic optical interrogation of neural systems - PMC. (n.d.). PubMed Central. [Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews. (n.d.). ACS Publications. [Link]

-

Recent progress in studies of photocages - PMC. (n.d.). National Institutes of Health. [Link]

-

Two-Photon Uncaging of Glutamate - PMC. (n.d.). National Institutes of Health. [Link]

-

Porous Framework Materials for Bioimaging and Cancer Therapy - PMC. (n.d.). National Institutes of Health. [Link]

-

β-Lactamase-activated antimicrobial dendron via the amine uncaging strategy - PMC. (2025, May 12). National Institutes of Health. [Link]

-

Conditionally Activatable Visible-Light Photocages | Journal of the American Chemical Society. (2020, August 4). ACS Publications. [Link]

-